molecular formula C16H22N2O3 B11833238 (N-phenylpropionamido)methyl piperidine-4-carboxylate

(N-phenylpropionamido)methyl piperidine-4-carboxylate

Cat. No.: B11833238
M. Wt: 290.36 g/mol
InChI Key: LWIPFSHTRDJUDD-UHFFFAOYSA-N
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Description

(N-phenylpropionamido)methyl piperidine-4-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant pharmacological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-phenylpropionamido)methyl piperidine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of N-benzyl piperidin-one-4, which is then subjected to various chemical reactions to introduce the phenylpropionamido and methyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(N-phenylpropionamido)methyl piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring’s hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(N-phenylpropionamido)methyl piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (N-phenylpropionamido)methyl piperidine-4-carboxylate involves its interaction with opioid receptors in the central nervous system. The compound acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the μ-opioid receptor, which is responsible for mediating pain relief. The activation of these receptors triggers a cascade of intracellular events, resulting in the inhibition of pain signals .

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: A potent synthetic opioid analgesic.

    Sufentanil: Another synthetic opioid with higher potency than fentanyl.

    Alfentanil: A short-acting synthetic opioid used in anesthesia.

Uniqueness

(N-phenylpropionamido)methyl piperidine-4-carboxylate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to fentanyl and its analogs, this compound may exhibit different potency, duration of action, and side effect profiles .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

(N-propanoylanilino)methyl piperidine-4-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-2-15(19)18(14-6-4-3-5-7-14)12-21-16(20)13-8-10-17-11-9-13/h3-7,13,17H,2,8-12H2,1H3

InChI Key

LWIPFSHTRDJUDD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(COC(=O)C1CCNCC1)C2=CC=CC=C2

Origin of Product

United States

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